3-Amino-1-(2,4-dichlorophenyl)propan-1-one
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Overview
Description
3-Amino-1-(2,4-dichlorophenyl)propan-1-one is an organic compound with the molecular formula C9H10Cl2NO It is a derivative of propanone, featuring an amino group and two chlorine atoms attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2,4-dichlorophenyl)propan-1-one typically involves the reaction of 2,4-dichlorobenzaldehyde with nitroethane to form 2,4-dichloro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2,4-dichlorophenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-Amino-1-(2,4-dichlorophenyl)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-(2,4-dichlorophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(2,4-dichlorophenyl)-propan-1-ol: A similar compound with a hydroxyl group instead of a carbonyl group.
3-Amino-3-cyclohexyl-propan-1-ol hydrochloride: Another related compound with a cyclohexyl group instead of a phenyl ring.
Uniqueness
3-Amino-1-(2,4-dichlorophenyl)propan-1-one is unique due to its specific substitution pattern on the phenyl ring and the presence of both amino and carbonyl functional groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C9H9Cl2NO |
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Molecular Weight |
218.08 g/mol |
IUPAC Name |
3-amino-1-(2,4-dichlorophenyl)propan-1-one |
InChI |
InChI=1S/C9H9Cl2NO/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,5H,3-4,12H2 |
InChI Key |
OCPYNKRPBRYAIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CCN |
Origin of Product |
United States |
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